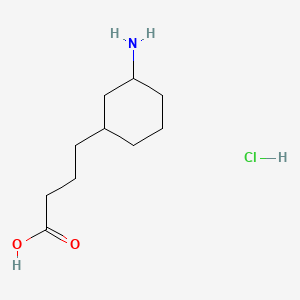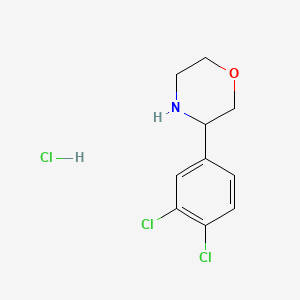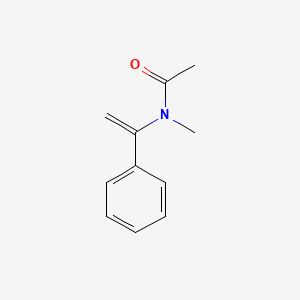![molecular formula C7H11BrO B13506472 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane is an organic compound with the molecular formula C_7H_11BrO It is a cyclopropane derivative where a bromine atom and a prop-2-en-1-yloxy group are attached to the same carbon atom
Preparation Methods
The synthesis of 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropane derivatives and allyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane can be compared with similar compounds such as:
1-Bromo-2-methylpropane: This compound has a similar bromine substitution but lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: This compound has a similar prop-2-yn-1-yloxy group but is attached to a benzene ring, leading to different chemical properties and reactivity.
1-Bromo-2-propanol: This compound has a hydroxyl group instead of the prop-2-en-1-yloxy group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
1-bromo-1-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H11BrO/c1-2-5-9-6-7(8)3-4-7/h2H,1,3-6H2 |
InChI Key |
JJFYIFMYZYEVHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1(CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


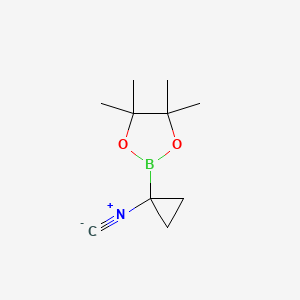
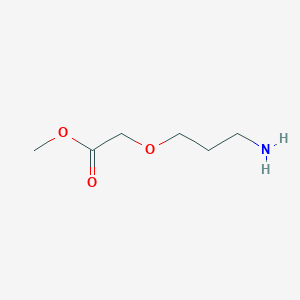
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
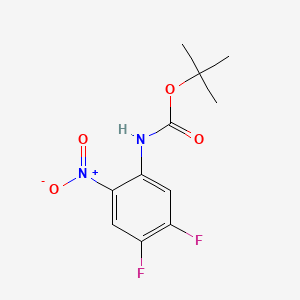
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
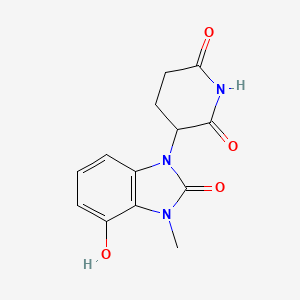
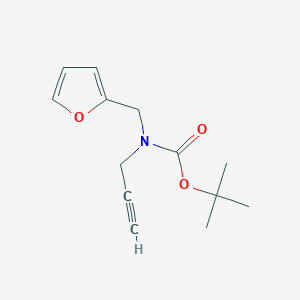
aminehydrochloride](/img/structure/B13506476.png)
